molecular formula C21H14O3 B14457268 6-Methoxybenzo(a)pyrene-1,3-diol CAS No. 74192-59-9

6-Methoxybenzo(a)pyrene-1,3-diol

Cat. No.: B14457268
CAS No.: 74192-59-9
M. Wt: 314.3 g/mol
InChI Key: VMTCOSCEAHVQNT-UHFFFAOYSA-N
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Description

6-Methoxybenzo(a)pyrene-1,3-diol is a complex organic compound with the molecular formula C21H14O3 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzo(a)pyrene-1,3-diol typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution of benzo(a)pyrene, followed by hydroxylation and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production methods for this compound are less documented due to the compound’s specialized applications and potential hazards. large-scale synthesis would likely involve optimized versions of the laboratory methods, with enhanced safety protocols and more efficient catalysts to increase yield and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo(a)pyrene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrenes, quinones, and reduced derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

6-Methoxybenzo(a)pyrene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxybenzo(a)pyrene-1,3-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanine bases in the DNA, where the compound’s reactive intermediates, such as epoxides, bind and cause structural changes. These interactions can disrupt normal cellular processes and lead to uncontrolled cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxybenzo(a)pyrene-1,3-diol is unique due to the presence of both methoxy and hydroxyl groups, which influence its reactivity and interactions with biological molecules. This combination of functional groups makes it a valuable compound for studying the effects of PAH derivatives and developing new materials and drugs .

Properties

CAS No.

74192-59-9

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

6-methoxybenzo[a]pyrene-1,3-diol

InChI

InChI=1S/C21H14O3/c1-24-21-13-5-3-2-4-11(13)12-6-7-14-17(22)10-18(23)15-8-9-16(21)19(12)20(14)15/h2-10,22-23H,1H3

InChI Key

VMTCOSCEAHVQNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C5=CC=CC=C51)O)O

Origin of Product

United States

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